molecular formula C19H13NO3S B5651476 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B5651476
M. Wt: 335.4 g/mol
InChI Key: MNJNKIGNPJCTCY-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring, which is further substituted with a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.

    Coupling with Chromenone: The thiazole derivative is then coupled with a chromenone derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chromenone core, converting it to a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one: Similar structure but lacks the methoxy group, which may affect its biological activity.

    3-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2H-chromen-2-one: Contains a chlorine substituent instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological interactions, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c1-22-14-8-6-12(7-9-14)16-11-24-18(20-16)15-10-13-4-2-3-5-17(13)23-19(15)21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNKIGNPJCTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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